JTP-103237

MGAT2 inhibitor isoform selectivity acyltransferase

Dissecting MGAT2-specific biology is often confounded by off-target inhibition of MGAT3 or DGAT2 with generic agents. JTP-103237 is a highly selective MGAT2 inhibitor (IC50 0.019 μM) with 338-fold selectivity over hMGAT3 and >7,000-fold over hDGAT2, enabling unambiguous attribution of phenotypic effects to MGAT2. • Reduces body weight and increases O2 consumption in DIO mice; improves glucose tolerance. • Suppresses hepatic TG/DG synthesis and de novo lipogenesis in carbohydrate-driven NAFLD models. • No remarkable species differences in MGAT2 inhibition, supporting cross-species translational studies. Purity: ≥98% (HPLC). Reliable supply for metabolic disease research.

Molecular Formula C24H29F3N6O
Molecular Weight 474.5 g/mol
Cat. No. B608259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJTP-103237
SynonymsJTP 103237;  JTP103237;  JTP-103237
Molecular FormulaC24H29F3N6O
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC(=N1)N2CCN3C(=NN=C3C4=CC=C(C=C4)OC(F)(F)F)C2)C(C)(C)C
InChIInChI=1S/C24H29F3N6O/c1-22(2,3)17-13-18(23(4,5)6)29-21(28-17)32-11-12-33-19(14-32)30-31-20(33)15-7-9-16(10-8-15)34-24(25,26)27/h7-10,13H,11-12,14H2,1-6H3
InChIKeyKELNXHBJTXCXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JTP-103237: MGAT2 Inhibitor for Obesity and NAFLD


JTP-103237 (CAS: 1883864-16-1) is a small-molecule monoacylglycerol acyltransferase 2 (MGAT2 / MOGAT2) inhibitor with the molecular formula C24H29F3N6O and a molecular weight of 474.52 . The compound has been characterized in primary research as a selective inhibitor of MGAT2 without remarkable species differences, reducing absorbed lipids in circulation and modulating fat absorption in preclinical models [1].

JTP-103237 Procurement: MGAT2 Selectivity


JTP-103237 cannot be casually substituted with other MGAT inhibitors or broader lipid-modulating agents due to its defined isoform selectivity profile within the monoacylglycerol acyltransferase family. MGAT2 (MOGAT2) is the predominant intestinal isoform responsible for dietary fat absorption via the monoacylglycerol pathway, while MGAT3 and DGAT2 serve distinct physiological roles in different tissues [1]. The quantitative isoform selectivity of JTP-103237 enables experimental dissection of MGAT2-specific biology without confounding off-target effects on closely related acyltransferases. Generic substitution with compounds lacking this defined selectivity profile risks introducing experimental variability and misinterpretation of mechanism-specific outcomes in metabolic disease models [2].

JTP-103237 Evidence: Selectivity & In Vivo Efficacy


MGAT2 vs. MGAT3 Isoform Selectivity

JTP-103237 exhibits a 338-fold selectivity window between its primary target hMGAT2 (IC50 = 0.019 μM) and the closely related isoform hMGAT3 (IC50 = 6.423 μM) . This quantitative differential inhibition profile is essential for experiments where isoform-specific pharmacological interrogation of the MGAT family is required.

MGAT2 inhibitor isoform selectivity acyltransferase

Cross-Family Selectivity Over DGAT2

JTP-103237 displays >7,000-fold selectivity for human MOGAT2 (MGAT2) over human DGAT2, a diacylglycerol acyltransferase that catalyzes the final and committed step in triglyceride synthesis . This high degree of cross-family selectivity distinguishes JTP-103237 from pan-acyltransferase inhibitors that simultaneously inhibit multiple triglyceride synthesis enzymes.

DGAT2 selectivity off-target profiling acyltransferase inhibitor

Hepatic Triglyceride Reduction in Fatty Liver Model

In a high-sucrose very-low-fat (HSVLF) diet-induced fatty liver model, JTP-103237 treatment significantly reduced hepatic triglyceride content and hepatic MGAT activity [1]. The compound suppressed not only triglyceride and diacylglycerol synthesis but also fatty acid synthesis (de novo lipogenesis), an effect not universally observed across all MGAT2 inhibitors [1].

NAFLD hepatic steatosis triglyceride synthesis

Weight Loss and Glucose Tolerance in Obese Mice

Chronic treatment with JTP-103237 in high-fat diet-induced obese (DIO) mice resulted in significant body weight decrease, increased O2 consumption in the early dark phase, and improved glucose tolerance [1]. Notably, JTP-103237 reduced food intake in a dietary fat-dependent manner, a mechanism linked to increased plasma peptide YY levels after lipid loading [1].

obesity glucose tolerance energy expenditure

Consistent MGAT2 Inhibition Across Species

JTP-103237 selectively inhibited MGAT2 without remarkable species differences, as reported in the primary characterization study [1]. This property contrasts with certain MGAT2 inhibitors that exhibit significant potency variations between rodent and human orthologs, which can complicate translational interpretation of preclinical efficacy data.

species selectivity translational pharmacology preclinical tool compound

JTP-103237 Research & Industrial Applications


Intestinal MGAT2-Specific Pharmacology

JTP-103237 is optimally deployed in experiments that require pharmacological interrogation of intestinal MGAT2 function while minimizing confounding inhibition of MGAT3 or DGAT2. The compound's 338-fold selectivity over hMGAT3 and >7,000-fold selectivity over hDGAT2 provides the isoform discrimination necessary for attributing observed effects on fat absorption, chylomicron assembly, and gut peptide secretion specifically to MGAT2 inhibition. This is particularly relevant for studies dissecting the monoacylglycerol pathway versus the glycerol-3-phosphate pathway of triglyceride synthesis [1].

Diet-Induced Obesity and Energy Expenditure

Investigators studying obesity interventions that modulate fat-dependent satiety and energy expenditure should prioritize JTP-103237. Chronic administration in DIO mice produces significant body weight reduction, increased O2 consumption during the early dark phase, and improved glucose tolerance [2]. The compound's mechanism—increased plasma PYY levels and fat-dependent reduction of food intake—distinguishes it from centrally acting anorectic agents and supports experimental designs focused on peripheral nutrient-sensing pathways [2].

NAFLD and De Novo Lipogenesis

JTP-103237 is specifically suited for NAFLD/NASH research employing carbohydrate-driven (HSVLF diet) fatty liver models. Unlike some MGAT2 inhibitors that primarily affect intestinal fat absorption, JTP-103237 demonstrates hepatic activity, reducing hepatic triglyceride content and MGAT activity while uniquely suppressing both triglyceride/diacylglycerol synthesis and de novo fatty acid synthesis [3]. This dual suppression phenotype makes JTP-103237 the appropriate tool compound for studies investigating the intersection of carbohydrate metabolism, hepatic lipogenesis, and MGAT2 function [3].

Cross-Species Translational Pharmacology

Research programs that span multiple preclinical species or aim to bridge rodent efficacy data to human target validation should procure JTP-103237 based on its demonstrated lack of remarkable species differences in MGAT2 inhibition [2]. This property reduces the experimental confound of variable target engagement across species, supporting more reliable interpretation of pharmacokinetic-pharmacodynamic relationships and facilitating translational study designs where consistent MGAT2 inhibition across rodent and higher species is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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